N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide
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Overview
Description
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide is an organic compound that features a bromophenyl group and a furyl group connected via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce bromine atoms at specific positions on the phenyl rings.
Furyl Group Introduction: The brominated intermediate is then reacted with a furan derivative to introduce the furyl group.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: This compound shares a similar bromophenyl group but lacks the furyl group.
5-(4-Bromophenyl)isoxazole: This compound contains a bromophenyl group and an isoxazole ring instead of a furyl group.
Uniqueness
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide is unique due to the presence of both bromophenyl and furyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
853331-00-7 |
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Molecular Formula |
C19H15Br2NO2 |
Molecular Weight |
449.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Br2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23) |
InChI Key |
XIRRLHXVRPARCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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